

# Application Note: LC-HRMS Analysis of Nifoxipam

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## Compound Focus: Nifoxipam

CAS No.: 74723-10-7

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**1. Introduction Nifoxipam** (3-hydroxy-desmethylflunitrazepam) is a designer benzodiazepine and an active metabolite of flunitrazepam [1]. It has appeared on the recreational drug market as a new psychoactive substance (NPS). Analysis is challenging due to the lack of a commercial immunoassay and the need to distinguish it from other benzodiazepines and metabolites [2] [1]. This application note details a sensitive and selective method for identifying and confirming **nifoxipam** in urine samples using LC-HRMS.

## 2. Experimental Protocol

### 2.1. Materials and Reagents

- **Analytical Standards: Nifoxipam** can be obtained as a 1 mg/mL certified solution in methanol or acetonitrile from commercial suppliers (e.g., Chiron AS, Trondheim, Norway) [2].
- **Internal Standards (IS):** Stable isotope-labeled standards are ideal. The published method used a mix of internal standards including  $\alpha$ -hydroxytriazolam-d4, lorazepam-d4, and oxazepam-d5 [2].
- **Chemicals:** LC-MS grade methanol, ammonium formate, and formic acid. Ultra-pure water (>18 M $\Omega$ /cm) is required [2].
- **Enzymes:** *E. coli*  $\beta$ -glucuronidase solution for enzymatic hydrolysis of conjugated metabolites in urine [2].

**2.2. Sample Preparation** The following protocol is adapted from a published multi-analyte method for 28 designer benzodiazepines in urine [2].

- **Enzymatic Hydrolysis:** To 100  $\mu$ L of urine sample, add 20  $\mu$ L of internal standard working solution and 50  $\mu$ L of enzyme solution. Incubate for 60 minutes at 50°C.

- **Precipitation:** Add 300  $\mu$ L of ice-cold acetonitrile to the hydrolyzed sample to precipitate proteins.
- **Centrifugation:** Centrifuge the mixture at a high speed (e.g., 10,000  $\times$  g) for 5 minutes.
- **Dilution:** Transfer the clear supernatant and dilute it 1:1 with a mobile phase (e.g., 20 mM ammonium formate, pH 3.0).
- **Analysis:** Inject the diluted extract into the LC-HRMS system.

### 2.3. Liquid Chromatography (LC) Conditions

- **Column:** Reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8  $\mu$ m).
- **Mobile Phase A:** 20 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.
- **Mobile Phase B:** Methanol or Acetonitrile.
- **Gradient:**
  - 0-1 min: 5% B
  - 1-8 min: Ramp to 95% B
  - 8-10 min: Hold at 95% B
  - 10-11 min: Re-equilibrate to 5% B
- **Flow Rate:** 0.4 mL/min.
- **Injection Volume:** 5  $\mu$ L.
- **Column Temperature:** 40°C [2].

### 2.4. High-Resolution Mass Spectrometry (HRMS) Conditions

- **Instrument Platform:** Q Exactive Orbitrap mass spectrometer (Thermo Fisher Scientific).
- **Ionization Mode:** Heated Electrospray Ionization (HESI), positive mode.
- **Data Acquisition:**
  - **Screening:** Full Scan (FS) mode at a resolving power of 70,000.
  - **Confirmation:** Parallel Reaction Monitoring (PRM) at a resolving power of 17,500 [2].
- **Source Parameters:**
  - Spray Voltage: 3.5 kV
  - Capillary Temperature: 320°C
  - Sheath Gas: 40 arb units
  - Aux Gas: 10 arb units
  - S-Lens RF Level: 55 [2].

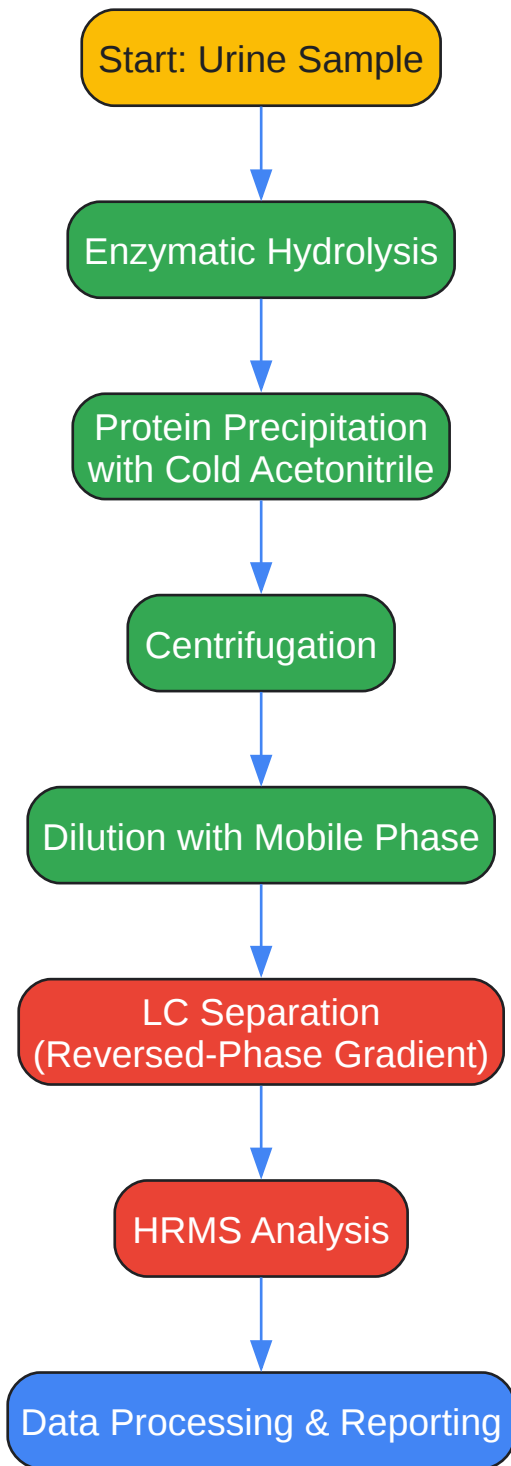
**2.5. Data Processing** Use software (e.g., Xcalibur, Thermo Fisher Scientific) to process the data. For confirmation, the accurate mass of the precursor ion and at least one fragment ion should be matched with a tolerance of  $\pm 5$  ppm. The retention time should be consistent with the calibration standard.

**3. Method Validation Data** The following table summarizes key validation data for **nifoxipam** based on the published LC-HRMS method [2].

**Table 1: Summary of Method Validation Parameters for Nifoxipam**

Parameter	Result / Value	Details / Comments
Lower Limit of Quantification (LLOQ)	5-50 ng/mL	The method's lower quantification limit falls within this range.
Precision & Accuracy	≤15%	Values for both screening and confirmation, meeting standard bioanalytical criteria.
Retention Time	Method-specific	To be determined during method development and consistent with standards.
MS/MS Fragmentation	Confirmatory ions required	Use PRM mode for confirmation; specific fragments should be referenced from literature.
Key Metabolites	7-aminonifoxipam, acetylated derivative	Main metabolites identified in urine after reduction and acetylation [1].

**4. Analytical Workflow** The complete procedure from sample receipt to result reporting is outlined in the diagram below.



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## Key Considerations for Analysis

- **Metabolite Targeting:** When analyzing biological samples, note that **nifoxipam** is extensively metabolized. The main urinary metabolites are the reduced **7-aminonifoxipam** and its acetylated derivative [1]. Therefore, enzymatic hydrolysis is a critical sample preparation step.
- **Method Flexibility:** LC-HRMS is particularly suitable for NPS analysis. The full-scan data allows for retrospective analysis and easy incorporation of new benzodiazepines into the method as they emerge on the drug market [2].
- **Toxicological Context:** Be aware that **nifoxipam** may co-occur with other drugs of abuse. A study on street drug samples found that all benzodiazepine-positive samples also contained an opioid, with fentanyl present in 94% of cases, highlighting a significant risk of polysubstance overdose [3].

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## References

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